molecular formula C26H30N2O3 B11569794 2-[3-(Dimethylamino)propyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569794
M. Wt: 418.5 g/mol
InChI Key: APENXOQCZGNHAK-UHFFFAOYSA-N
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Description

2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the preparation of a chromeno-pyrrole intermediate, which is then functionalized with dimethylamino and propyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .

Scientific Research Applications

2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H30N2O3/c1-16(2)18-8-10-19(11-9-18)23-22-24(29)20-15-17(3)7-12-21(20)31-25(22)26(30)28(23)14-6-13-27(4)5/h7-12,15-16,23H,6,13-14H2,1-5H3

InChI Key

APENXOQCZGNHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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